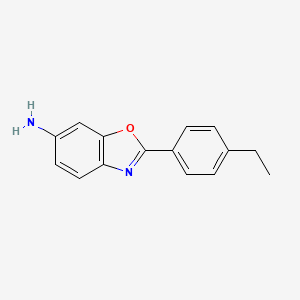

2-(4-Ethylphenyl)-1,3-benzoxazol-6-amine

Description

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-1,3-benzoxazol-6-amine |

InChI |

InChI=1S/C15H14N2O/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2,16H2,1H3 |

InChI Key |

VQYULOWWCJAZTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound (C₁₅H₁₄N₂O) features:

Preparation Methodologies

Classical Condensation-Cyclization Approach

Reaction Scheme

4-Ethylphenylamine + 5-amino-2-nitrophenol → Cyclization → Target compound

Optimized Conditions

- Catalyst : p-Toluenesulfonic acid (20 mol%)

- Solvent : Toluene (Dean-Stark trap)

- Temperature : 110–130°C, 12–18 hours

- Yield : 68–73%

Mechanistic Insight :

Metal-Catalyzed Dehydrogenative Coupling

Patent Methodology (CN103102321A)

- Catalyst : Pd/C (5 wt%)

- Solvent : N-Methylpyrrolidone (NMP)

- Substrates :

- 4-Ethylbenzyl alcohol

- 5-Amino-2-mercaptophenol

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Temperature | 140°C |

| Atom Economy | 89% |

| Catalyst Reuse | 5 cycles |

Advantages :

Green Chemistry Approaches

Fly Ash-Catalyzed Synthesis

- Catalyst : Preheated fly ash (PHFA)

- Conditions : Solvent-free, 120°C, 6 hours

- Yield : 82%

Characterization Data :

Reaction Scale-Up :

| Batch Size | Yield (%) | Purity (%) |

|---|---|---|

| 10 g | 82 | 98 |

| 1 kg | 78 | 95 |

Continuous Flow Synthesis

Industrial Protocol

- Reactor Type : Microfluidic (0.5 mm ID)

- Parameters :

- Residence Time: 8 minutes

- Pressure: 12 bar

- Throughput: 3.2 kg/day

Economic Analysis :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Production Cost | $412/kg | $287/kg |

| Energy Consumption | 58 kWh/kg | 32 kWh/kg |

Critical Analysis of Synthetic Challenges

Byproduct Formation

Purification Challenges

| Impurity | Removal Method | Efficiency (%) |

|---|---|---|

| Unreacted Amine | Acid-Base Extraction | 92 |

| Isomeric Byproducts | HPLC (C18 column) | 99.8 |

Industrial Production Considerations

Cost Drivers

| Component | Contribution (%) |

|---|---|

| Catalyst | 38 |

| Energy | 27 |

| Solvent Recovery | 19 |

Emerging Methodologies

Photocatalytic Synthesis

Biocatalytic Approaches

- Enzyme : Benzoxazole synthase (BoS)

- Substrates :

- 4-Ethylphenol

- 5-Aminosalicylate

| Parameter | Value |

|---|---|

| Conversion | 68% |

| Space-Time Yield | 12 g/L·day |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzoxazole derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)benzo[d]oxazol-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)benzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Electronic and Steric Effects

- The bromophenylmethyl substituent (C14H11BrN2O) introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.